molecular formula C11H13N5 B14812871 N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

Cat. No.: B14812871
M. Wt: 215.25 g/mol
InChI Key: YFWFPFJONGWDLR-UHFFFAOYSA-N
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Description

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are known for their wide range of pharmacological activities. The compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine .

Chemical Reactions Analysis

Types of Reactions

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication and repair, leading to its antitumor effects. Additionally, it can modulate signaling pathways related to fibrosis, thereby reducing collagen deposition .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Shares a similar structure but lacks the dimethyl groups.

    4,6-Dimethyl-2-pyrimidinamine: Similar pyrimidine core but without the pyridine ring.

    N~2~,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide: A prodrug with antifibrotic properties.

Uniqueness

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is unique due to its combined pyridine and pyrimidine rings, which confer a broad spectrum of biological activities. Its structural modifications, such as the presence of dimethyl groups, enhance its pharmacological properties compared to similar compounds .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-N,6-dimethyl-2-N-pyridin-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-8-7-10(12-2)16-11(14-8)15-9-5-3-4-6-13-9/h3-7H,1-2H3,(H2,12,13,14,15,16)

InChI Key

YFWFPFJONGWDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=N2)NC

Origin of Product

United States

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